molecular formula C15H21NO5 B008699 Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)- CAS No. 19856-64-5

Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)-

Cat. No. B008699
CAS RN: 19856-64-5
M. Wt: 295.33 g/mol
InChI Key: JVLKBCFOIGYYJZ-UHFFFAOYSA-N
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Description

Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TMA-2, and it belongs to the family of phenethylamines. TMA-2 has been found to have several physiological and biochemical effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of TMA-2 involves the release of serotonin and dopamine in the brain. TMA-2 acts on the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This effect is similar to the mechanism of action of MDMA, which is known to have a similar effect on the serotonin transporter. TMA-2 also acts on the dopamine transporter, leading to increased levels of dopamine in the brain. This effect is similar to the mechanism of action of amphetamines.
Biochemical and Physiological Effects:
TMA-2 has been found to have several biochemical and physiological effects. It has been found to increase heart rate and blood pressure, leading to a feeling of euphoria and increased energy levels. TMA-2 has also been found to have potential neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, TMA-2 has been found to have potential anti-inflammatory effects, reducing inflammation in the brain and other tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TMA-2 in lab experiments is its similar mechanism of action to other phenethylamines such as MDMA and amphetamines. This allows researchers to study the effects of TMA-2 on the brain and other tissues, providing valuable insights into the potential therapeutic applications of this compound. However, one of the main limitations of using TMA-2 in lab experiments is its potential for abuse. TMA-2 is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on TMA-2. One potential direction is the study of the potential therapeutic applications of TMA-2 in the treatment of depression, anxiety, and other mood disorders. Another potential direction is the study of the potential neuroprotective and anti-inflammatory effects of TMA-2, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of TMA-2 on the brain and other tissues, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, TMA-2 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry. TMA-2 has been found to have several physiological and biochemical effects, making it a promising candidate for further research. However, further research is needed to understand the long-term effects of TMA-2 on the brain and other tissues, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of TMA-2 involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to form the final product, TMA-2. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

TMA-2 has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of TMA-2 is in the field of neuroscience. TMA-2 has been found to have a similar mechanism of action to other phenethylamines such as MDMA and amphetamines. It acts as a serotonin and dopamine releaser, leading to increased levels of these neurotransmitters in the brain. This effect has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.

properties

CAS RN

19856-64-5

Product Name

Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)-

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C15H21NO5/c1-18-12-8-11(9-13(19-2)15(12)20-3)10-14(17)16-4-6-21-7-5-16/h8-9H,4-7,10H2,1-3H3

InChI Key

JVLKBCFOIGYYJZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCOCC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCOCC2

Other CAS RN

19856-64-5

synonyms

4-[(3,4,5-Trimethoxyphenyl)acetyl]morpholine

Origin of Product

United States

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